REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:16]([NH2:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(=O)([O-])[O-].[K+].[K+].[OH-].[NH4+]>CN(C=O)C.O.CCOCC>[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][NH:23][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCCCCCCl
|
Name
|
|
Quantity
|
47.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred for 10 minutes, most of the white solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
DMF was then evaporated under reduced pressure and water (300 ml)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
The oil layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted with ether (2×150 ml)
|
Type
|
CUSTOM
|
Details
|
The ether extracts were evaporated
|
Type
|
ADDITION
|
Details
|
The combined oil was diluted with water (250 ml)
|
Type
|
CUSTOM
|
Details
|
to give a white precipitate, 16 g, which
|
Type
|
STIRRING
|
Details
|
stirred for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ether (150 ml×2)
|
Type
|
WASH
|
Details
|
washed with water and saturated brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
thus giving a light yellow oil of 11.90 g (90% yield)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)CCCCCCCCNCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |